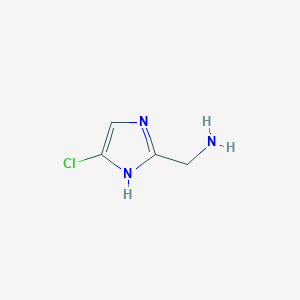

(5-Chloro-1H-imidazol-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6ClN3 |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

(5-chloro-1H-imidazol-2-yl)methanamine |

InChI |

InChI=1S/C4H6ClN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8) |

InChI Key |

PDHBARADCPFLFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)CN)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1h Imidazol 2 Yl Methanamine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the atoms within a molecule, their connectivity, and their chemical environment.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For a compound like (5-Chloro-1H-imidazol-2-yl)methanamine, the ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton.

The imidazole (B134444) ring itself presents a simple aromatic system. In N-unsubstituted imidazoles, the protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. ipb.pt The single proton on the imidazole ring of a 2,5-disubstituted analog, the H-4 proton, would appear as a singlet. The protons of the aminomethyl group (-CH₂NH₂) would typically appear as a singlet further upfield, with its chemical shift influenced by the electronegativity of the adjacent nitrogen and the imidazole ring. The amine (-NH₂) protons often appear as a broad singlet and can exchange with deuterium (B1214612) oxide (D₂O), leading to their disappearance from the spectrum, a common diagnostic technique. The N-H proton of the imidazole ring itself also gives a characteristic signal, which is often broad and can also be exchanged with D₂O.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Imidazole N-H | Variable (often broad) | Singlet | Signal disappears upon D₂O exchange. |

| Imidazole C4-H | ~7.0 - 7.5 | Singlet | Chemical shift is influenced by substituents. |

| -CH₂- (methanamine) | ~3.8 - 4.2 | Singlet | Positioned downfield due to adjacent N atoms. |

Note: These are predicted values based on general principles of NMR spectroscopy for imidazole derivatives.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the molecular skeleton. For imidazole analogs, the carbon atoms of the heterocyclic ring typically resonate between δ 115 and 150 ppm.

A significant challenge in the ¹³C NMR analysis of N-unsubstituted imidazoles is the phenomenon of fast tautomerization, where the proton on the nitrogen rapidly shifts between the two nitrogen atoms. This can lead to poor resolution or even undetectable signals for the imidazole ring carbons in solution. researchgate.netmdpi.com To overcome this, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is often employed as it provides an unambiguous spectroscopic characterization. researchgate.netmdpi.com

In the case of this compound, distinct signals would be expected for the three carbons of the imidazole ring (C-2, C-4, and C-5) and the methylene (B1212753) carbon (-CH₂) of the methanamine substituent. The carbon atom bearing the chlorine (C-5) would be significantly influenced by the halogen's electronegativity, as would the C-2 carbon attached to the methanamine group.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | ~145 - 155 | Attached to two nitrogen atoms. |

| C-4 | ~120 - 130 | Chemical shift influenced by adjacent N and C-Cl. |

| C-5 | ~115 - 125 | Directly bonded to chlorine. |

Note: These are predicted values. Actual spectra may be complicated by tautomerization in solution.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In an analog, it could confirm the coupling between the -CH₂- and -NH₂ protons of the aminomethyl group, if the N-H exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 proton signal to the C-4 carbon signal and the methylene protons to the methylene carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure and assigning quaternary carbons (carbons with no attached protons), such as C-2 and C-5 in the target structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which helps in determining the three-dimensional structure and conformation of the molecule.

These advanced methods are particularly powerful for differentiating between isomers and confirming the precise substitution pattern on the imidazole ring. ipb.ptresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₄H₆ClN₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Comparison of the experimentally measured mass with the calculated theoretical mass provides strong evidence for the compound's identity. For instance, the monoisotopic mass of a related analog, (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine (C₅H₈ClN₃), is predicted to be 145.04068 Da. uni.lu HRMS analysis would be able to confirm this value, thereby validating the molecular formula.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|

Note: The calculated mass is for the most abundant isotopes of each element.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure.

For an analog like this compound, several key fragmentation pathways would be expected under electron impact (EI) ionization:

Isotopic Pattern of Chlorine: A hallmark of chlorine-containing compounds is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Alpha-Cleavage: Amines commonly undergo alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the title compound, this would involve the cleavage of the bond between the imidazole ring and the methanamine carbon, potentially leading to the loss of a •CH₂NH₂ radical or the formation of an ion corresponding to the imidazole ring.

Loss of Substituents: The fragmentation of imidazole rings often involves the loss of their substituents as small, stable molecules. nih.gov This could include the loss of the chlorine atom (•Cl) or the elimination of hydrogen chloride (HCl) from the molecular ion.

By carefully analyzing the masses of these fragment ions, the positions of the substituents on the imidazole ring can be confirmed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

In the analysis of imidazole derivatives, IR spectroscopy is instrumental for confirming the presence of key structural motifs. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3000-3500 cm⁻¹. For instance, in one study of 2,4,5-triarylimidazole derivatives, the N-H stretch was observed at 3437 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, as seen in the same study at 3053 cm⁻¹. researchgate.net

The carbon-nitrogen double bond (C=N) of the imidazole ring gives rise to a strong absorption band, typically in the 1600-1685 cm⁻¹ range. researchgate.net Stretching vibrations for the C=C bonds within the aromatic rings are also characteristic, usually appearing between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.netresearchgate.net For halogenated analogs, such as those containing a chloro-substituent, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, although its identification can sometimes be complicated by other absorptions in this crowded spectral area. The presence and position of these characteristic bands provide direct evidence for the core imidazole structure and its appended functional groups.

Table 1: Typical Infrared Absorption Frequencies for Imidazole Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Imidazole N-H | Stretching | 3000 - 3500 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Imine C=N | Stretching | 1600 - 1685 | researchgate.net |

| Aromatic C=C | Stretching | 1400 - 1600 | researchgate.netresearchgate.net |

| C-Cl | Stretching | 600 - 800 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores.

For imidazole and its derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* electronic transitions. researchgate.netyoutube.com The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy transitions and result in strong absorption bands, often observed below 220 nm for the basic imidazole ring. researchgate.net

The n→π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital. youtube.com These transitions are typically of lower energy and intensity compared to π→π* transitions and are often observed at longer wavelengths. researchgate.netyoutube.com For example, imidazole itself has a characteristic absorption peak around 217 nm attributed to a π→π* transition of the C=N bond and another at approximately 275 nm identified as an n→π* transition. researchgate.net The presence of substituents on the imidazole ring can cause a shift in these absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, depending on the nature of the substituent and its interaction with the imidazole's electronic system.

Table 2: Electronic Transitions in Imidazole Analogs

| Compound Type | Transition | Typical λmax (nm) | References |

|---|---|---|---|

| Imidazole | π → π* | ~217 | researchgate.net |

| Imidazole | n → π* | ~275 | researchgate.net |

| Imidazole-2-carboxaldehyde | π → π* | ~280 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation, which is described by its torsion or dihedral angles. In substituted imidazole analogs, the relative orientation of the substituents with respect to the central imidazole ring is of particular interest. The dihedral angle between the plane of the imidazole ring and the planes of any appended aromatic rings can vary significantly, indicating the degree of twisting in the molecule. researchgate.net For instance, in a series of 5-nitroimidazolyl derivatives, the dihedral angle between the imidazole and a benzyl (B1604629) ring was found to be 49.66 (5)°, while in a related fluoro-substituted analog, the rings were nearly coplanar with a dihedral angle of 8.31 (5)°. nih.gov

Table 3: Conformational Parameters in Imidazole Analogs

| Compound Feature | Parameter | Observed Value (°) | Significance | References |

|---|---|---|---|---|

| Ring Orientation | Dihedral angle (Imidazole-Phenyl) | 8.31 - 49.66 | Describes twisting between rings | nih.govresearchgate.net |

| Linker Conformation | N(m)—C—C=N Torsion Angle | 8.7 to 17.6 (syn) | Defines side chain orientation | nih.gov |

| Linker Conformation | N(m)—C—C=N Torsion Angle | 175.0 (anti) | Defines side chain orientation | nih.gov |

The crystal packing of molecules is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces, which include hydrogen bonds, π-π stacking, and halogen bonds. rsc.org The imidazole moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). semanticscholar.orgresearchgate.net Consequently, N-H···N hydrogen bonds are a common and robust motif in the crystal structures of imidazole derivatives, often leading to the formation of infinite tapes or chains. semanticscholar.orgresearchgate.neteurjchem.com Other hydrogen bonds, such as C-H···N and C-H···O, also play significant roles in stabilizing the three-dimensional network. nih.gov

Theoretical and Computational Investigations of 5 Chloro 1h Imidazol 2 Yl Methanamine and Imidazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to predicting the molecular and electronic properties of chemical systems. These methods are widely used to study imidazole (B134444) derivatives, providing detailed information at the atomic level. j-cst.orgdntb.gov.ua

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for analyzing moderately sized molecules like imidazole derivatives. researchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. researchgate.netmdpi.com This process yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For imidazole derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G**, are employed to predict their structures. researchgate.netnih.govnih.gov The calculated geometric parameters for these compounds generally show good agreement with experimental data obtained from X-ray crystallography. researchgate.netmdpi.com For (5-Chloro-1H-imidazol-2-yl)methanamine, DFT would predict the planarity of the imidazole ring and the conformational preferences of the aminomethyl group. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Ring Core (Calculated via DFT) Note: This table presents typical, non-specific data for an imidazole core based on computational studies of related molecules. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-N1 | ~1.38 Å |

| N1-C5 | ~1.39 Å | |

| C5-C4 | ~1.36 Å | |

| C4-N3 | ~1.38 Å | |

| N3-C2 | ~1.32 Å | |

| Bond Angle | C5-N1-C2 | ~108.5° |

| N1-C2-N3 | ~111.0° | |

| C2-N3-C4 | ~108.5° | |

| N3-C4-C5 | ~107.0° | |

| C4-C5-N1 | ~105.0° |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemical calculations for predicting the chemical reactivity and kinetic stability of a molecule. acadpubl.eu This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. acadpubl.eunih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For imidazole derivatives, FMO analysis helps identify which atoms are most involved in these frontier orbitals, thus predicting the sites of reaction. malayajournal.orgresearchgate.net The HOMO in such compounds is often distributed over the imidazole ring, while the LUMO's location can be influenced by substituents. acadpubl.eu

Table 2: Representative FMO Energies for Imidazole Derivatives Note: Values are illustrative and sourced from studies on various imidazole derivatives. researchgate.netacadpubl.eunih.govmalayajournal.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Chloro-substituted Imidazole | ~ -5.28 | ~ -1.27 | ~ 4.01 |

| Benzimidazole (B57391) Derivative | ~ -6.22 | ~ -1.18 | ~ 5.04 |

| Phenyl-substituted Imidazole | ~ -5.89 | ~ -1.98 | ~ 3.91 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govmalayajournal.org An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate charge distribution. acadpubl.eu

Typically, red regions signify the most negative electrostatic potential, indicating areas rich in electrons that are favorable for electrophilic attack. nih.gov Blue regions represent the most positive potential, corresponding to electron-poor areas susceptible to nucleophilic attack. nih.gov Green areas denote neutral or zero potential. nih.gov In imidazole derivatives, the nitrogen atoms of the imidazole ring are often associated with negative potential (red or yellow), making them sites for protonation or coordination. researchgate.net The hydrogen atoms, particularly on the amine group and the imidazole N-H, exhibit positive potential (blue), identifying them as electrophilic sites. The chloro-substituent's electron-withdrawing nature would also significantly influence the MEP map of this compound. researchgate.net

Atomic charge analysis provides a quantitative measure of the electron distribution in a molecule by assigning partial charges to each atom. The Mulliken population analysis is a common method for calculating these charges. researchgate.net This analysis helps in understanding the electrostatic interactions and reactivity of the molecule.

In imidazole derivatives, the nitrogen atoms are expected to carry a negative charge due to their higher electronegativity, while the carbon and hydrogen atoms typically have positive charges. researchgate.net This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. For this compound, atomic charge analysis would quantify the electron-withdrawing effect of the chlorine atom and the electronic character of the aminomethyl substituent, providing further insight into the molecule's reactivity profile. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent at a specific temperature. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This includes the rotation around the single bond connecting the aminomethyl group to the imidazole ring. The simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule interacts with surrounding solvent molecules. nih.gov This information is vital for understanding how the molecule behaves in a realistic biological or chemical system and complements the static picture provided by DFT. nih.gov

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states and intermediates. rsc.org

For imidazole derivatives, computational studies can elucidate the mechanisms of their synthesis and subsequent reactions. For example, the synthesis of substituted imidazoles often involves multi-step reactions, such as condensation of a diamine with an aldehyde or carboxylic acid derivative. mdpi.commdpi.comrsc.org DFT calculations can be used to compute the activation energies for each step, thereby determining the rate-limiting step and predicting how substituents might affect the reaction outcome. rsc.org For this compound, such studies could explore its formation pathway or its reactivity in further synthetic transformations, providing a detailed, step-by-step understanding of the underlying chemical processes.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. Computational methods, particularly Hirshfeld surface analysis, provide profound insights into these interactions and the resulting crystal packing. For imidazole derivatives, including those with halogen substitutions, these analyses reveal the dominant forces that stabilize the crystal lattice.

Detailed computational studies on various substituted imidazole and benzimidazole derivatives consistently highlight the significance of hydrogen bonding and other non-covalent interactions in defining their supramolecular structures. asianpubs.orgmdpi.comnih.gov Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular contacts, partitions the space around a molecule in a crystal into regions where the electron density is dominated by that molecule. mdpi.comnih.gov This analysis allows for the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

For chloro-substituted benzimidazole derivatives, it has been shown that the stability of the crystal structure is often attributed to a combination of N-H···N hydrogen bonds and weaker C-H···Cl interactions. asianpubs.org The N-H···N interactions typically form infinite chains, creating a primary packing motif. nih.gov The differences in crystal packing between related structures often arise from the nature of the interactions that link these primary chains. nih.gov For instance, in some halogenated nitroimidazole derivatives, strong C-Br···O halogen bonds connect the chains into a two-dimensional grid. nih.gov

The various intermolecular contacts and their percentage contribution to the total Hirshfeld surface can be quantified, providing a clear picture of the packing hierarchy. The red spots on a Hirshfeld surface mapped over the normalized contact distance (dnorm) indicate close intermolecular contacts, which are crucial for the stability of the crystal packing. nih.gov

Below is a representative data table summarizing the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for a hypothetical crystal structure of a substituted imidazole, based on findings for analogous compounds. nih.govmdpi.com

| Interaction Type | Description | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | Hydrogen-hydrogen contacts | 45 - 50% |

| C···H/H···C | Carbon-hydrogen contacts | 25 - 30% |

| N···H/H···N | Nitrogen-hydrogen contacts (including hydrogen bonds) | 5 - 15% |

| O···H/H···O | Oxygen-hydrogen contacts (if applicable) | 10 - 15% |

| Cl···H/H···Cl | Chlorine-hydrogen contacts | 2 - 5% |

| C···C | Pi-pi stacking interactions | 3 - 7% |

This table is illustrative and compiled from data on various imidazole and benzimidazole derivatives. The exact contributions can vary based on the specific molecular structure and crystal packing.

Structure–Property Relationships Derived from Computational Data

Computational chemistry is instrumental in establishing quantitative structure-property relationships (QSPR) and structure-activity relationships (QSAR), which correlate the molecular structure of a compound with its physicochemical properties and biological activity. For imidazole derivatives, these studies have been pivotal in understanding how different substituents on the imidazole core influence their electronic properties, reactivity, and potential as therapeutic agents. nih.govresearchgate.netmdpi.com

Density Functional Theory (DFT) calculations are frequently employed to determine key quantum chemical descriptors that govern the properties of these molecules. mdpi.comresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and various reactivity indices. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Studies on substituted benzimidazoles have shown that the nature and position of substituents significantly affect their biological activities. nih.gov For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been reported to greatly influence anti-inflammatory activity. nih.gov The introduction of a chloro group, as in this compound, is expected to modulate the electronic properties of the imidazole ring. The electron-withdrawing nature of chlorine can influence the electron density distribution, which in turn affects the molecule's reactivity and interaction with biological targets.

QSPR models often use a variety of molecular descriptors to predict properties. researchgate.net For example, the volume, shape, and polarity of farnesyltransferase inhibitors containing an imidazole moiety have been identified as important for their activity. researchgate.net

The following table provides a hypothetical illustration of how structural modifications on an imidazole core could influence key computational parameters, based on general principles observed in the literature for related heterocyclic compounds.

| Compound/Structural Feature | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Property/Activity |

| 1H-imidazole | -6.8 | 1.5 | 8.3 | 3.7 | Baseline |

| 2-Amino-1H-imidazole | -6.5 | 1.6 | 8.1 | 4.1 | Increased nucleophilicity |

| 5-Chloro-1H-imidazole | -7.1 | 1.1 | 8.2 | 2.9 | Increased electrophilicity |

| (1H-imidazol-2-yl)methanamine | -6.6 | 1.5 | 8.1 | 4.0 | Enhanced H-bonding capability |

| This compound | -6.9 | 1.2 | 8.1 | 3.5 | Modulated electronic properties and reactivity |

This is a representative table based on established trends for substituted imidazoles. The values are illustrative and not from direct computation on the specified compounds.

The data suggest that electron-donating groups like an amino group tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups like a chloro substituent tend to lower both HOMO and LUMO energies. The methanamine group in this compound would likely increase the molecule's ability to act as a hydrogen bond donor, which could be a significant factor in its interaction with biological macromolecules. Computational drug repurposing strategies have successfully used such parameters to identify potential inhibitors for therapeutic targets. nih.gov The interplay of the chloro and methanamine substituents will ultimately define the unique physicochemical and biological profile of this compound.

Reactivity and Derivatization of 5 Chloro 1h Imidazol 2 Yl Methanamine and Its Imidazole Scaffolds

Functionalization of the Imidazole (B134444) Ring

The imidazole core is an electron-rich aromatic system. The reactivity of the ring is influenced by the two nitrogen atoms, which can be protonated or alkylated, and by the existing chloro-substituent. Electrophilic substitution is a key reaction class for this heterocycle. The N3 nitrogen, with its available lone pair of electrons, is generally more reactive towards electrophiles than the pyrrole-like N1 nitrogen. youtube.comnih.gov

Direct halogenation of the imidazole ring is a common method for functionalization. The regioselectivity of this electrophilic substitution is highly dependent on reaction conditions and the substitution pattern already present on the ring. youtube.com In the case of (5-Chloro-1H-imidazol-2-yl)methanamine, the C5 position is already occupied by a chloro-atom.

Generally, the C5 position of the imidazole ring is the most reactive towards electrophiles, followed by the C4 and C2 positions. wikipedia.org Since C5 is blocked, further halogenation would be directed primarily to the C4 position. However, the C4 position is significantly less reactive. The outcome of halogenation reactions can be influenced by the acidity of the medium; changes in pH can alter which nitrogen atom is protonated, thereby modifying the electronic distribution and reactivity of the carbon atoms in the ring. youtube.com For instance, electrophilic iodination can be achieved using reagents like N-iodosuccinimide or elemental iodine. youtube.com Regioselective fluorination has also been demonstrated on rationally designed imidazole derivatives, where protecting group strategies allow for targeting of either the C5 or the less accessible C4 position. nih.gov

Functionalization of the imidazole core through the formation of carbon-carbon and carbon-nitrogen bonds is critical for creating structural diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for the direct arylation of C-H bonds, and specific strategies have been developed for the regioselective functionalization of all three carbon positions of the imidazole ring. wikipedia.org

A comprehensive approach utilizes a removable 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the N1 nitrogen. This strategy enables sequential and regioselective arylation of the C5, C2, and C4 positions. wikipedia.org

C5-Arylation: The most reactive C5 position can be selectively arylated using a palladium catalyst in the presence of a weak base. wikipedia.org

C2-Arylation: Following C5-arylation, the C2 position can be targeted. The C2-proton is the most acidic, and its arylation can be achieved with aryl chlorides or bromides under specific palladium-catalyzed conditions, often involving a change of base and solvent to favor reactivity at this site. wikipedia.org

C4-Arylation: The C4 position is the least reactive. To achieve arylation at this site, a "SEM-switch" strategy can be employed, which involves transposing the SEM group from the N1 to the N3 nitrogen, thereby activating the C4 position for subsequent coupling reactions. wikipedia.org

N-alkylation provides another axis for derivatization. For complex imidazoles, regioselective N-alkylation can be achieved through a trans-N-alkylation process, where selective alkylation at the N3 position is followed by the deprotection of the N1-SEM group. wikipedia.org Studies on simpler imidazoles have shown that N-alkylation can be readily achieved and that the biological activity of the resulting derivatives can be tuned by varying the length of the alkyl chain. nih.gov

Table 1: Representative Alkylation and Arylation Reactions on the Imidazole Scaffold This table provides examples of general strategies applicable to the imidazole core.

| Reaction Type | Substrate | Reagents and Conditions | Product | Citation |

|---|---|---|---|---|

| C5-Arylation | N-SEM-imidazole | Aryl Bromide, Pd(OAc)₂, P(2-furyl)₃, K₂CO₃, DMA | N-SEM-5-arylimidazole | wikipedia.org |

| C2-Arylation | N-SEM-5-arylimidazole | Aryl Chloride, Pd(OAc)₂, SPhos, K₂CO₃, Toluene | N-SEM-2,5-diarylimidazole | wikipedia.org |

| N-Alkylation | 2-Methylimidazole | Alkyl Halide (e.g., nonyl bromide) | 1-Nonyl-2-methylimidazole | nih.gov |

| N-Arylation | Imidazole | Iodobenzene, CuI, K₃PO₄, DMF | 1-Phenylimidazole |

The imidazole ring, despite its aromaticity, can participate in cycloaddition reactions, although this reactivity is less common than for carbocyclic dienes. In these reactions, the imidazole acts as the 4π-electron component (the diene) in a [4+2] cycloaddition, also known as the Diels-Alder reaction. sigmaaldrich.com

The feasibility and rate of these reactions are influenced by the electronic properties of both the imidazole diene and the dienophile (the 2π-electron component). rsc.org Theoretical studies have shown that imidazoles can react with various dienophiles, such as those substituted with electron-withdrawing nitro groups, via normal, inverse, or neutral electron-demand Diels-Alder pathways. rsc.org The reactivity of related five-membered heterocycles like oxazoles in Diels-Alder reactions is known to be facilitated by the addition of a Lewis acid or an alkyl group to the nitrogen atom, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, making the reaction more favorable. researchgate.net Similarly, modifying the electron density of the imidazole ring can render it more susceptible to cycloaddition. rug.nl

N-arylation is a key transformation for creating imidazole derivatives with applications as ligands and in bioactive compounds. This reaction involves the formation of a bond between one of the imidazole nitrogens and an aryl group. wikipedia.org

Several catalytic systems have been developed to achieve this transformation efficiently. A common method involves the copper-catalyzed coupling of an imidazole with an aryl halide, such as iodobenzene. These reactions, often referred to as Ullmann condensations, can be performed using a copper(I) iodide (CuI) catalyst in the presence of a base like potassium phosphate. organic-chemistry.org Palladium catalysts are also highly effective for the N-arylation of imidazoles and other azoles. wikipedia.org These methods provide reliable access to a wide range of N-aryl imidazoles, which are important precursors for more complex structures.

Reactions Involving the Methanamine Moiety

The primary amine of the methanamine group (-CH₂NH₂) is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of aliphatic primary amines and allows for a wide array of functionalizations to build larger and more complex molecules.

The term "reactions with N-nucleophiles" can be interpreted in two ways: either the methanamine acts as a nucleophile attacking another nitrogen-containing species, or another N-nucleophile attacks a derivative of the methanamine. In the context of derivatization, the most common and synthetically useful pathway involves the methanamine itself acting as the N-nucleophile.

A primary amine readily attacks electrophilic carbon atoms, such as those in acyl chlorides, anhydrides, or isocyanates. Reaction with an isocyanate (R-N=C=O) is a classic method for the synthesis of unsymmetrical urea (B33335) derivatives. nih.govresearchgate.net The amine's lone pair attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage (-NH-C(O)-NH-). This reaction is fundamental in medicinal chemistry for connecting molecular fragments. nih.gov

Similarly, the methanamine can be acylated by reacting with acylating agents to form amides. Another important reaction is nucleophilic aromatic substitution, where the amine can displace a leaving group (like a halogen) from an electron-deficient aromatic or heteroaromatic ring. For example, an imidazolyl-ethylamine derivative has been shown to displace a chlorine atom from a 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine ring system. google.com

Table 2: Representative Reactions of the Methanamine Moiety This table illustrates common derivatizations of a primary amine scaffold like that found in this compound.

| Reaction Type | Amine Substrate | Reagent | Product Type | Citation |

|---|---|---|---|---|

| Urea Formation | Primary Amine | Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea | nih.govresearchgate.net |

| Urea Formation | Primary Amine | N,N'-Carbonyldiimidazole (CDI) then another amine | Unsymmetrical Urea | nih.gov |

| Amide Formation (Acylation) | Primary Amine | Acyl Chloride (R-COCl) | N-Substituted Amide | |

| Nucleophilic Aromatic Substitution | [2-(1H-imidazol-4-yl)-ethyl]-methylamine | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative | google.com |

Formation of Schiff Bases and Imines

The primary amine group of this compound is a key functional handle for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction is a fundamental transformation in organic synthesis, creating a carbon-nitrogen double bond.

Detailed research findings indicate that imidazole-containing compounds readily undergo this transformation. For instance, a series of Schiff bases were successfully synthesized by reacting primary amines with 5-chloro-salicylaldehyde. nih.gov While the specific amine was not this compound, the study demonstrates the reactivity of a chloro-substituted aromatic aldehyde with primary amines to form imines. nih.gov The general reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the imine.

Similarly, the synthesis of potential bidentate and tridentate imidazole-based ligands has been achieved through the reductive amination of imidazole carboxaldehydes with α-amino acid esters. nih.gov This process proceeds via an imine intermediate, which is subsequently reduced. nih.gov A one-pot synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was achieved by reacting benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium (B1175870) acetate, a reaction in which imine formation is a critical step. nih.gov

Table 1: Representative Schiff Base Formation Reaction

| Reactant A (Amine) | Reactant B (Carbonyl) | Product (Schiff Base/Imine) | Reference |

|---|---|---|---|

| Primary Amines | 5-Chloro-salicylaldehyde | N-(5-chlorosalicylidene)amines | nih.gov |

| α-Amino Acid Esters | 2-Phenylimidazole-4-carboxaldehyde | Imine Intermediates | nih.gov |

| This compound (Hypothetical) | Benzaldehyde | N-((5-chloro-1H-imidazol-2-yl)methyl)-1-phenylmethanimine | N/A |

Modifications at Other Positions of the Imidazole Ring (e.g., C-4, C-5)

Beyond the 2-methanamine group, the imidazole ring of this compound offers other sites for chemical modification, specifically at the C-4 and C-5 carbon atoms. The existing chloro substituent at C-5 already represents one such modification, but further functionalization is possible and has been demonstrated in related systems.

A concise method for the alkylation of the imidazole backbone has been developed where the C-2 position was protected with a chloro group. researchgate.net Subsequently, the C-5 position of the imidazole was lithiated and then alkylated using various electrophilic reagents. researchgate.net This strategy is directly applicable to a 2-aminomethyl-5-chloro-imidazole scaffold, provided the amine and N-H groups are suitably protected.

The functionalization of the C-4 and C-5 positions is evident in the synthesis of various complex imidazole derivatives. For instance, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has been used as a key intermediate in the synthesis of chromone (B188151) and benzofuranone derivatives. researchgate.netresearchgate.net This demonstrates that a chloro group can be present at C-4 while a formyl group is installed at C-5, which then participates in further condensation reactions. researchgate.netresearchgate.net Another related compound, 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile, features both a chloro group at C-4 and a hydroxymethyl group at C-5, showcasing the feasibility of introducing different functional groups at these positions. nih.gov

The development of regioselective C-H functionalization reactions, often catalyzed by transition metals, has become a major focus in heterocyclic chemistry. colab.wsmdpi.com These methods allow for the direct introduction of new substituents at specific positions of the imidazole ring, which might otherwise be difficult to access. colab.ws

Table 3: Strategies for Functionalization at C-4 and C-5 of the Imidazole Ring

| Position | Methodology | Introduced Group/Functionality | Reference |

|---|---|---|---|

| C-5 | Lithiation followed by alkylation | Alkyl groups | researchgate.net |

| C-5 | Multi-step synthesis | Carbaldehyde (-CHO) | researchgate.netresearchgate.net |

| C-5 | Multi-step synthesis | Hydroxymethyl (-CH₂OH) | nih.gov |

| C-4 / C-5 | General Synthetic Routes | Halogens, Nitro groups, etc. | researchgate.netnih.gov |

Formation of Metal Complexes with Imidazole-Based Ligands

The synthesis and characterization of transition metal complexes with imidazole-based ligands are well-documented. A novel tetra-substituted imidazole derivative, HL, was synthesized and used to create complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov These complexes were characterized using various spectroscopic and analytical techniques, confirming the coordination of the metal to the imidazole ligand. nih.gov The complexation often leads to enhanced biological activity compared to the free ligand. nih.gov

The benzimidazole (B57391) analog, (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, is explicitly noted for its use as a building block in coordination chemistry to form metal complexes with unique properties. Imidazole and its derivatives are particularly important in the construction of metal-organic frameworks (MOFs), where they act as linkers between metal centers to create extended crystalline structures. rsc.org The ability of the imidazole ring to be functionalized at multiple positions allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the structure and reactivity of the metal complexes. nih.govresearchgate.net

Table 4: Transition Metal Complexes of an Imidazole-Based Ligand (HL)

| Complex | Metal Ion | Molecular Formula | Reference |

|---|---|---|---|

| C1 | Co(II) | [Co(L)₂(H₂O)₂] | nih.gov |

| C2 | Ni(II) | [Ni(L)₂(H₂O)₂] | nih.gov |

| C3 | Cu(II) | [Cu(L)₂(H₂O)₂] | nih.gov |

| C4 | Mn(II) | [Mn(L)₂(H₂O)₂] | nih.gov |

| C5 | Zn(II) | [Zn(L)₂] | nih.gov |

| HL = 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol |

Mechanistic Investigations of Biological Activities and Target Interactions of Imidazole Based Methanamines

General Biological Significance of Imidazole (B134444) Derivatives in Molecular Interactions

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms that is a fundamental component of many important biological molecules, including the amino acid histidine, purines in nucleic acids, and histamine. neuroquantology.comresearchgate.net This structure's prevalence in nature underscores its importance in biological systems. Imidazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. neuroquantology.combenthamdirect.comnih.gov

The biological versatility of the imidazole core stems from its unique physicochemical properties. ijpsjournal.com The two nitrogen atoms allow the ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets like enzymes and receptors. benthamdirect.comnih.gov This ability to form various noncovalent bonds, including coordination bonds, ionic bonds, and π-π stacking interactions, enables imidazole derivatives to bind effectively within the active sites of biomolecules. nih.govijsrtjournal.com Furthermore, its polar and ionizable nature often improves the pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability. neuroquantology.com The imidazole nucleus is also considered an important isostere—a chemical group with similar size and electronic properties—for other heterocycles like triazole, pyrazole, and oxazole, making it a valuable scaffold in drug design. benthamdirect.com

Exploration of Enzyme Inhibition Mechanisms

The interaction of imidazole derivatives with enzymes is a key area of their biological activity, often leading to the inhibition of enzyme function, which is critical for their therapeutic effects.

Disruption of Enzyme Function by Imidazole Derivatives

Imidazole and its derivatives are known to inhibit a variety of enzymes through several mechanisms. One well-documented mechanism is partial competitive inhibition. nih.gov In studies with GH1 β-glucosidase, imidazole was shown to bind to the enzyme's active site, which in turn reduces the enzyme's affinity for its natural substrate without altering the maximum rate of product formation. nih.gov This type of inhibition is characterized by the inhibitor binding to a site that partially overlaps with the substrate-binding site, thereby hindering but not completely blocking substrate binding.

Other imidazole-containing compounds act as irreversible inhibitors. For example, the drug iproniazid, a substituted hydrazine, inhibits monoamine oxidases (MAOs) through a reaction at the enzyme's active site that results in an irreversible covalent bond. wikipedia.org Many imidazole derivatives exert their therapeutic effects, particularly in cancer, by inhibiting enzymes crucial for the proliferation and metabolism of cancer cells. ijsrtjournal.com Their mechanisms can also involve interfering with processes like DNA replication and cell wall synthesis in microbes. researchgate.net

Specificity of Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specificity of how imidazole derivatives bind to their biological targets is dictated by a combination of intermolecular forces. The nitrogen-rich imidazole ring is adept at forming hydrogen bonds, which are crucial for orienting the molecule within a protein's active site. nih.govijsrtjournal.com For instance, the anticancer activity of some imidazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is attributed to hydrogen bonding between the imidazole moiety and amino acids in the receptor's active site. researchgate.net

In addition to hydrogen bonding, hydrophobic interactions and van der Waals forces play a significant role, particularly when the imidazole ring is substituted with other groups. ijsrtjournal.com The binding of some imidazole-based inhibitors to protein kinase C-ι (PKC-ι) is understood to be a spontaneous reaction driven by entropy, suggesting that hydrophobic interactions are a primary force in the formation of the protein-ligand complex. mdpi.com The ability of the imidazole ring to participate in π-π stacking further stabilizes its interaction with aromatic residues in protein binding pockets. ijpsjournal.com The binding of imidazole derivatives to heme proteins, such as in cytochrome c peroxidase, demonstrates the complexity of these interactions, which can be influenced by pH and the specific structure of the derivative. nih.gov

Inhibition of Protein Kinases (e.g., CK2, CDK9) by Halogenated Imidazoles

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Halogenated imidazoles and related structures like benzimidazoles have emerged as potent inhibitors of several protein kinases. Protein kinase CK2, an enzyme implicated in cancer due to its role in promoting cell survival and proliferation, is a prominent target. nih.govmdpi.com

Polyhalogenated benzimidazoles, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBI), are effective ATP-competitive inhibitors of CK2. nih.govresearchgate.net These molecules fit into the small and narrow ATP-binding pocket of CK2, providing a degree of selectivity over other kinases with larger binding sites. nih.gov The halogen atoms, particularly bromine at specific positions on the ring, are essential for high-affinity binding and inhibitory activity. nih.gov While potent, some of these compounds, like 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), have been found to inhibit other kinases as well, including PIM kinases and DYRK1a, prompting further research to develop more selective inhibitors. researchgate.net The presence of a halogen, such as the chlorine atom in (5-Chloro-1H-imidazol-2-yl)methanamine, is a key structural feature shared with this class of kinase inhibitors. nih.govbiointerfaceresearch.com

Cellular Signaling Pathway Modulation

By inhibiting key enzymes like protein kinases, imidazole derivatives can profoundly influence intracellular signaling pathways that control fundamental cellular functions.

Influence on Cell Growth and Proliferation Pathways

The ability of imidazole derivatives to inhibit cell growth and proliferation is a cornerstone of their investigation as anticancer agents. ijpsjournal.com Research has shown that these compounds can interfere with multiple signaling pathways critical for cancer progression.

For example, certain novel imidazole derivatives have been found to suppress the proliferation of myeloid leukemia cell lines (NB4 and K562). nih.gov The mechanism behind this anti-proliferative effect was linked to the induction of apoptosis (programmed cell death) and the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc. nih.gov The Wnt pathway is fundamental in cell fate determination and proliferation, and its dysregulation is common in cancer.

In other studies focusing on colon cancer cells, imidazole treatment suppressed cell viability by inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis. acs.org This was associated with the modulation of key regulatory proteins, including the suppression of the anti-apoptotic protein Bcl-2 and the promotion of the pro-apoptotic protein Bax. acs.org Furthermore, signaling through the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a known target for imidazole-based inhibitors. nih.gov The ability of this compound to modulate these pathways is plausible given its structural similarity to these investigated compounds.

Interactive Data Table: Effects of Imidazole Derivatives on Cellular Pathways Use the filter to explore specific findings related to different imidazole derivatives.

Modulation of Gene Expression

The modulation of gene expression is a key mechanism through which bioactive compounds exert their effects. For imidazole-based compounds, this can occur through various interactions with the cellular machinery that controls gene transcription. While direct studies on this compound are limited, research on related halogenated imidazole derivatives provides insight into potential mechanisms.

Halogenated imidazole compounds, such as 4,5,6,7-tetrabromo-benzimidazole (TBBz) and 2-Dimethyloamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), have been shown to block the mitogen-induced mRNA expression of immediate-early genes. nih.govnih.gov This suggests that chloro-substituted imidazoles could similarly interfere with the expression of genes that are rapidly activated in response to cellular signals. The regulation of gene expression can also be achieved by molecules that bind to specific DNA sequences. For instance, pyrrole-imidazole polyamides are a class of small molecules designed to recognize and bind to predetermined DNA sequences, thereby regulating gene expression. nih.gov This mode of action highlights the potential for imidazole-containing compounds to be engineered for specific gene targeting.

Furthermore, some imidazole derivatives have been investigated for their ability to repress the transcription of specific oncogenes, such as c-MYC, by stabilizing G-quadruplex structures in the gene's promoter region. researchgate.net This stabilization can block the transcriptional machinery from accessing the DNA and initiating transcription. Given the structural similarities, it is plausible that this compound could modulate gene expression through one or more of these mechanisms, although further research is needed to confirm this.

Effects on Transcription Elongation (e.g., RNA Polymerase II)

Transcription elongation is a critical step in gene expression where RNA Polymerase II (RNAPII) synthesizes the mRNA strand. This process is tightly regulated and can be a target for therapeutic intervention. Studies on halogenated imidazole derivatives have demonstrated their ability to inhibit this process.

Specifically, the halogenated benzimidazoles TBBz and DMAT have been shown to arrest RNAPII elongation along the mitogen-inducible gene EGR1. nih.govnih.gov This effect is thought to be mediated, at least in part, through the inhibition of cyclin-dependent kinase 9 (CDK9). nih.govnih.gov CDK9 is essential for the transition of RNAPII from a paused state to productive elongation. By inhibiting CDK9, these compounds prevent the phosphorylation of the C-terminal domain of RNAPII, which is a necessary step for the polymerase to continue its movement along the DNA template. nih.govnih.gov This leads to a decrease in the synthesis of full-length mRNA transcripts of inducible genes. nih.gov Given that this compound is also a halogenated imidazole, it is conceivable that it could exert similar effects on transcription elongation by targeting RNAPII or associated kinases.

Table 1: Effects of Halogenated Imidazole Derivatives on Transcription

| Compound | Effect on Gene Expression | Effect on RNA Polymerase II | Proposed Target |

|---|---|---|---|

| 4,5,6,7-tetrabromo-benzimidazole (TBBz) | Blocks mitogen-induced mRNA expression of immediate-early genes nih.govnih.gov | Arrests RNAPII elongation nih.govnih.gov | CDK9 nih.govnih.gov |

Structure-Activity Relationships (SAR) Related to the Chloro-Substituent and Amine Group

Impact of Halogenation on Biological Actions

The introduction of a halogen atom, such as chlorine, into the structure of a biologically active molecule can have a profound impact on its properties and efficacy. chemrxiv.org In the context of imidazole derivatives, halogenation has been shown to significantly influence their biological actions.

The presence of a chloro substituent on the imidazole ring can enhance the analgesic and anti-inflammatory activities of these compounds. This is attributed to the electronic and steric properties of the chlorine atom, which can alter the molecule's interaction with its biological target. The versatility of the chloro substituent allows it to act as an electron-donating or electron-withdrawing group depending on its position on the aromatic ring, which can be exploited in drug design. chemrxiv.org

Furthermore, halogenation has been linked to potent inhibitory activities in various contexts. For example, halogenated 1,5-diarylimidazoles have demonstrated strong inhibition of PGE2 production, an important mediator of inflammation. The chloro-substituted derivatives, in particular, showed excellent results. This highlights the critical role of the halogen in the molecule's anti-inflammatory effects.

Role of the Amine Group at the 2-Position of the Imidazole in Enhancing Biological Potential

The amine group, particularly when located at the 2-position of the imidazole ring, plays a crucial role in the biological potential of these compounds. The 2-aminoimidazole moiety is a key structural feature in a number of natural products and synthetic molecules with a wide range of biological activities. nih.gov

The 2-amino group can participate in important interactions with biological targets, such as enzymes and receptors. For instance, the 2-aminoimidazole moiety can target metal coordination and hydrogen bond interactions in the active site of enzymes. nih.gov This has been demonstrated in studies of 2-aminoimidazole derivatives as inhibitors of human arginase I, where the amino group is involved in hydrogen bonding within the active site. nih.gov

In the context of antimicrobial activity, 2-aminoimidazoles have shown a broad spectrum of activity. nih.gov The amine group at the 2-position is considered important for this activity. Furthermore, N1-substituted 2-aminoimidazoles have been identified as inhibitors of biofilm formation in bacteria such as Salmonella Typhimurium and Pseudomonas aeruginosa. researchgate.net The nature of the substituent on the N1 position of the 2-aminoimidazole moiety can significantly affect the antibiofilm activity. researchgate.net

Antimicrobial Activity Studies with a Focus on Mechanistic Aspects

Proposed Mechanisms for Inhibition of Bacterial Growth (e.g., Cell Wall Synthesis, Protein Synthesis Interference)

Imidazole-based compounds have demonstrated a broad range of antimicrobial activities, and several mechanisms for their inhibition of bacterial growth have been proposed. These mechanisms often involve interference with essential cellular processes.

One proposed mechanism is the inhibition of cell wall synthesis. mdpi.com The bacterial cell wall is a crucial structure for maintaining cell integrity, and its disruption can lead to cell death. Some imidazole derivatives are thought to inhibit the enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall.

Another major proposed mechanism is the interference with protein synthesis. mdpi.com This can occur through the inhibition of various steps in the translation process. For example, some antimicrobial agents can bind to the bacterial ribosome and block the elongation of the polypeptide chain.

For certain classes of imidazoles, such as nitroimidazoles, the mechanism of action involves the reduction of the nitro group to form reactive radical species. nih.gov These radicals can then cause damage to cellular macromolecules, including DNA, leading to cell death. nih.gov

In the context of antifungal activity, a common mechanism for imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. While this is a primary mechanism in fungi, disruption of the cell membrane is also a proposed mechanism for the antibacterial activity of some imidazole derivatives. For example, certain 2-aminoimidazole compounds have been shown to disrupt biofilm formation and resensitize multidrug-resistant bacteria to antibiotics. nih.gov

Table 2: Proposed Antimicrobial Mechanisms of Imidazole Derivatives

| Proposed Mechanism | Description | Example Class of Imidazoles |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Interference with the synthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com | General imidazole derivatives |

| Interference with Protein Synthesis | Inhibition of the bacterial ribosome, preventing the synthesis of essential proteins. mdpi.com | General imidazole derivatives |

| DNA Damage | Generation of reactive radical species that cause breaks in the DNA strands. nih.gov | Nitroimidazoles |

| Inhibition of Ergosterol Biosynthesis | Inhibition of the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov | Imidazole-thiazole derivatives |

Antifungal Actions and Proposed Mechanistic Insights

No specific studies on the antifungal actions or proposed mechanisms of this compound are available in the current scientific literature. While the imidazole moiety is a core feature of many well-known antifungal agents that typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol biosynthesis in fungi, no data confirms this or any other mechanism for this particular compound.

Antiviral Properties and Mechanistic Insights

There is no available research detailing the antiviral properties or potential mechanisms of action for this compound. General antiviral activities have been reported for various other imidazole-containing molecules, but these findings are not specific to the requested compound.

Anticancer Research and Proposed Mechanisms

No dedicated studies on the anticancer potential of this compound have been found. Consequently, there is no information regarding its effects on tumor cell proliferation, apoptosis induction, or the disruption of metabolic pathways in cancer cells.

Inhibition of Tumor Cell Proliferation

Information regarding the ability of this compound to inhibit tumor cell proliferation is not available in published literature.

Induction of Apoptosis

There are no specific findings to indicate that this compound can induce apoptosis in cancer cells.

Disruption of Metabolic Pathways

Research on the effects of this compound on the metabolic pathways of cancer cells has not been published.

Applications and Emerging Roles in Chemical Sciences

Building Blocks and Intermediates in Complex Organic Synthesis

The imidazole (B134444) framework is a prevalent motif in numerous biologically active molecules and functional materials. nih.gov Consequently, substituted imidazoles like (5-Chloro-1H-imidazol-2-yl)methanamine are highly sought-after as building blocks for the construction of more complex molecular architectures. nih.gov The primary amine of the methanamine group serves as a versatile nucleophile, readily participating in reactions such as amidation, alkylation, and the formation of Schiff bases. These transformations allow for the facile introduction of the imidazole core into larger molecules.

Recent reviews on imidazole synthesis highlight the importance of regiocontrolled methods to access specifically substituted imidazoles. rsc.orgrsc.org The availability of compounds like this compound, presumably synthesized through multi-step sequences, provides a key starting point for derivatization. globalresearchonline.net For instance, the synthesis of imidazole-substituted δ-amino acids has been explored, showcasing the integration of the imidazole moiety into peptide-like structures. nih.gov While direct examples employing this compound are not extensively documented, the known reactivity of similar compounds suggests its utility in creating libraries of novel compounds for drug discovery and materials science. The chloro-substituent can also be a site for further functionalization through cross-coupling reactions, although this is less common than reactions at the nitrogen or unsubstituted carbon atoms. nih.gov

Ligands and Precursors in Catalysis

The nitrogen atoms of the imidazole ring are excellent coordinators for a wide range of metal ions. This property is fundamental to the role of histidine in metalloenzymes and has been extensively exploited in the development of synthetic catalysts. researchgate.net Imidazole-containing molecules can act as ligands, stabilizing metal centers and influencing their catalytic activity. rsc.org

Metal complexes bearing imidazole-functionalized ligands have shown significant catalytic performance in various reactions. rsc.orgfrontiersin.org For example, imidazole-functionalized porous organic polymers have been used as reusable acid catalysts for the synthesis of benzimidazole (B57391) derivatives. rsc.org While specific catalytic systems based on this compound are not yet reported, its bidentate nature (coordination through the imidazole nitrogen and the methanamine nitrogen) makes it a promising candidate for the synthesis of novel metal complexes. The electronic effect of the chloro group could modulate the electron-donating ability of the imidazole ring, thereby fine-tuning the catalytic properties of the resulting metal complex.

Materials Science Applications

The unique structural and electronic features of imidazole derivatives make them attractive components for the design of advanced materials.

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) where metal ions are bridged by imidazolate linkers to form porous, crystalline structures. These materials have garnered significant attention for applications in gas storage, separation, and catalysis. alfa-chemistry.com The properties of ZIFs, such as pore size and chemical functionality, can be tuned by modifying the imidazole linker. rsc.org

The use of functionalized imidazoles is crucial for creating ZIFs with tailored properties. While the direct incorporation of this compound into a ZIF structure has not been explicitly described in the available literature, the general principle of using substituted imidazoles as linkers is well-established. alfa-chemistry.com The chloro and methanamine groups could introduce specific functionalities within the pores of the ZIF, potentially enhancing selectivity in adsorption or providing catalytic sites. The synthesis of imidazole-linked covalent organic frameworks (COFs) further underscores the utility of such building blocks in creating porous materials. nih.gov

High-nitrogen compounds are a class of energetic materials that release a large amount of energy upon decomposition, primarily forming the highly stable dinitrogen molecule (N₂). The imidazole ring, with its two nitrogen atoms, is a common scaffold in the design of such materials. nih.gov The introduction of further nitrogen-containing groups, such as amino and nitro groups, can significantly increase the nitrogen content and energetic performance.

Development of Chemical Probes and Biomarkers

Fluorescent probes are indispensable tools in biomedical research for the detection and imaging of biologically important species. nih.govnih.gov Imidazole-based compounds have been successfully developed as fluorescent probes for various analytes, including metal ions and nitroaromatic compounds. researchgate.netrsc.orgrsc.org The design of these probes often relies on the modulation of the fluorescence properties of a fluorophore upon binding of the target analyte to a recognition site, which can be the imidazole moiety itself.

The synthesis of N1-functionalized imidazoles has been shown to yield probes that can selectively recognize picric acid. rsc.org The development of imidazole-based fluorescent probes for mercury ions has also been reported. researchgate.netrsc.org While this compound has not been explicitly used as a chemical probe, its structure provides a platform for such applications. The methanamine group can be readily functionalized with a fluorophore, while the imidazole ring and its chloro-substituent could serve as a recognition unit for specific analytes.

Antifouling Research

Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant problem for maritime industries. The development of environmentally friendly antifouling agents is a major research focus. Imidazole and its derivatives have emerged as a promising class of antifouling compounds. mq.edu.auunisa.edu.au

Many natural and synthetic halogenated compounds exhibit significant antifouling activity. nih.govnih.gov The mechanism of action often involves the disruption of key biological processes in fouling organisms. Imidazoles can act as potent ligands for copper ions, which are themselves effective antifouling agents, suggesting a synergistic effect. researchgate.netmq.edu.auunisa.edu.au The presence of a chlorine atom in this compound could enhance its antifouling properties, a phenomenon observed in other halogenated marine natural products. nih.gov Although direct studies on the antifouling activity of this specific compound are lacking, the broader research on halogenated imidazoles suggests it as a candidate for further investigation in this field.

Future Research Directions and Challenges for 5 Chloro 1h Imidazol 2 Yl Methanamine

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

A primary challenge in the synthesis of (5-Chloro-1H-imidazol-2-yl)methanamine lies in the regioselective control of chlorination. The synthesis of polysubstituted imidazoles often presents challenges in achieving the desired substitution pattern. rsc.orgrsc.org The development of novel and efficient synthetic routes that selectively yield the 5-chloro isomer over the 4-chloro analogue is a critical area for future research.

Current synthetic strategies for imidazole (B134444) derivatives often involve multi-step processes that may lack high regioselectivity, leading to isomeric mixtures that are difficult to separate. researchgate.net Future research should focus on methodologies that offer precise control over the placement of the chlorine atom on the imidazole ring. This could involve the use of directing groups or the exploration of novel catalytic systems that favor the formation of the 5-chloro isomer.

The scaling up of any newly developed synthetic route also presents a significant challenge, often requiring optimization of reaction conditions to maintain yield and purity. drugdiscoverytrends.com Overcoming these synthetic hurdles is essential for making this compound and its derivatives readily accessible for further investigation.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Chlorination of a Precursor | Potentially a more direct and shorter route. | Lack of regioselectivity, leading to isomeric mixtures. Harsh reaction conditions may be required. |

| Ring Formation from a Chlorinated Precursor | Higher potential for regioselectivity. | Availability and stability of the chlorinated starting materials. |

| Directed C-H Functionalization | High degree of regiocontrol. researchgate.net | May require specialized and expensive catalysts. Optimization of reaction conditions can be complex. |

| Enzymatic Synthesis | High selectivity and milder reaction conditions. | Limited availability of suitable enzymes and potential for low yields. |

Advanced Spectroscopic and Structural Analyses for Complex Derivatives

A thorough understanding of the structure-activity relationships of this compound derivatives necessitates detailed spectroscopic and structural characterization. While standard techniques like 1D NMR and IR spectroscopy provide basic structural information, more advanced methods are required to elucidate the fine details of complex derivatives. researchgate.net

Future research will increasingly rely on two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign proton and carbon signals, especially in intricately substituted molecules. ipb.ptdiva-portal.orgresearchgate.net X-ray crystallography will be indispensable for determining the precise three-dimensional arrangement of atoms in solid-state, providing invaluable insights into intermolecular interactions and packing in the crystal lattice. nih.govmdpi.com

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for the aminomethyl protons, the imidazole ring proton, and the N-H protons. Chemical shifts will be influenced by the solvent and pH. |

| ¹³C NMR | Resonances for the two imidazole ring carbons and the aminomethyl carbon. The carbon bearing the chlorine atom will show a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching, C=N and C=C stretching of the imidazole ring, and C-Cl stretching. |

Deeper Computational Modeling of Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, deeper computational modeling can provide significant insights into its reactivity and potential biological interactions. rowan.edu

Future studies should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. researchgate.net Molecular docking simulations can be utilized to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors, helping to identify potential therapeutic applications. ekb.egaip.orgresearchgate.netarabjchem.org These in silico studies can prioritize the synthesis of derivatives with enhanced activity and selectivity.

Table 3: Computationally Predicted Properties of this compound and Related Structures

| Property | Predicted Value for a Related Benzimidazole (B57391) Analog | Relevance |

| XLogP3 | 1.4 nih.gov | A measure of lipophilicity, which influences pharmacokinetic properties. |

| Hydrogen Bond Donor Count | 2 nih.gov | Indicates the potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Indicates the potential for forming hydrogen bonds with biological targets. |

| Rotatable Bond Count | 1 nih.gov | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area | 54.7 Ų nih.gov | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Exploration of New Derivatization Pathways and Chemical Transformations

The presence of a reactive aminomethyl group and a modifiable imidazole core makes this compound an excellent starting point for the synthesis of a diverse library of derivatives. Future research will undoubtedly focus on exploring new derivatization pathways to generate novel compounds with unique properties. rsc.orgrsc.org

The primary amine of the methanamine group can be readily acylated, alkylated, or used in the formation of Schiff bases, providing access to a wide range of amides, secondary and tertiary amines, and imines. The imidazole ring itself can be further functionalized, for example, through N-alkylation or by substitution of the remaining ring proton. The chlorine atom can also potentially be displaced by other functional groups through nucleophilic aromatic substitution, although this may require harsh conditions.

Identification of Novel Molecular Targets and Mechanistic Pathways for Biological Activity

Imidazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov A key future research direction for this compound and its derivatives is the identification of their specific molecular targets and the elucidation of their mechanisms of action.